3-Deoxy-3-fluoro-D-allose

描述

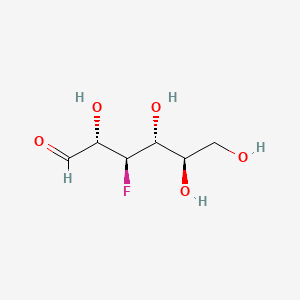

3-Deoxy-3-fluoro-D-allose is a fluorinated sugar derivative, specifically a deoxyfluoro sugar It is a rare sugar that has been modified by replacing a hydroxyl group with a fluorine atom at the third carbon position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-fluoro-D-allose typically involves the fluorination of D-allose. One common method includes the use of 1,2,4,6-tetra-O-acetyl-3-O-trifluoromethanesulfonyl-β-D-glucopyranose as a precursor . The fluorination reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar fluorination techniques as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency.

化学反应分析

Types of Reactions

3-Deoxy-3-fluoro-D-allose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

科学研究应用

Metabolic Tracer in Research

3-Deoxy-3-fluoro-D-allose is primarily utilized as a metabolic tracer, particularly in the study of glucose metabolism. Its structural similarity to glucose allows it to be incorporated into metabolic pathways while providing insights into enzyme activities and metabolic fluxes.

-

Case Study: Metabolism in Mammalian Tissues

Recent studies have demonstrated that 3-deoxy-3-fluoro-D-glucose (a related compound) is metabolized to various products in mammalian tissues, including the formation of 3-deoxy-3-fluoro-D-sorbitol and 3-deoxy-3-fluoro-D-fructose. These metabolites were identified using advanced techniques such as NMR and gas chromatography-mass spectrometry, highlighting the utility of fluorinated sugars in tracing metabolic pathways . - Table: Metabolic Products of 3-Deoxy-3-fluoro-D-glucose

| Metabolite | Enzyme Involved | Tissue Type |

|---|---|---|

| 3-Deoxy-3-fluoro-D-sorbitol | Aldose reductase | Cerebral tissue |

| 3-Deoxy-3-fluoro-D-fructose | Sorbitol dehydrogenase | Cerebral tissue |

| 3-Deoxy-3-fluoro-D-gluconic acid | Glucose dehydrogenase | Liver |

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly as an inhibitor or modulator in enzymatic pathways.

- Case Study: Inhibition of Enzymatic Activity

Research has indicated that fluorinated sugars can act as allosteric inhibitors for specific enzymes involved in metabolic pathways. For example, studies on the enzyme Thermotoga maritima 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase have shown that modifications with fluorinated compounds can alter enzyme activity, suggesting potential therapeutic applications .

Medical Imaging

Fluorinated sugars are also significant in medical imaging, especially in positron emission tomography (PET) scanning.

- Case Study: Use as a PET Tracer

The compound 3-deoxy-3-fluoro-D-glucose has been widely used as a PET tracer due to its ability to mimic glucose uptake in tissues. This application is crucial for diagnosing conditions such as cancer, where increased glucose metabolism is often observed .

Biochemical Research

In biochemical research, the transport mechanisms of sugars like this compound provide insights into cellular uptake processes.

- Case Study: Hexose Transport Mechanism

Studies have shown that the interaction of 3-deoxy-3-fluoro-D-glucose with human erythrocytes leads to measurable changes in ion transport and cellular metabolism. This has implications for understanding how cells regulate glucose transport and could inform strategies for managing conditions like diabetes .

作用机制

The mechanism of action of 3-Deoxy-3-fluoro-D-allose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may be transported via glucose transporters and undergo phosphorylation by hexokinase . The presence of the fluorine atom can influence its metabolic stability and interactions with enzymes, making it a valuable tool in studying metabolic processes.

相似化合物的比较

Similar Compounds

3-Deoxy-3-fluoro-D-glucose: Another fluorinated sugar with similar structural modifications.

6-Deoxy-6-fluoro-D-allose: A compound with fluorination at the sixth carbon position.

2-Deoxy-2-fluoro-D-glucose: Widely used in PET imaging for its diagnostic properties.

Uniqueness

3-Deoxy-3-fluoro-D-allose is unique due to its specific fluorination at the third carbon position, which imparts distinct chemical and biological properties. This selective modification allows for targeted studies and applications, particularly in the fields of diagnostic imaging and metabolic research.

生物活性

3-Deoxy-3-fluoro-D-allose is a fluorinated sugar analog that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, interactions with biological systems, and potential applications in medical research.

This compound is a monosaccharide derivative characterized by the replacement of a hydroxyl group with a fluorine atom at the 3-position. Its molecular formula is , and it is structurally related to other deoxy sugars such as 3-deoxy-3-fluoro-D-glucose (3-FG). The introduction of fluorine alters its biochemical behavior significantly, influencing its metabolism and interaction with various enzymes and transporters.

Transport Mechanisms

The transport of 3-deoxy-3-fluoro-D-glucose across cell membranes has been studied extensively. It has been shown to interact with glucose transporters, albeit with reduced efficiency compared to glucose itself. In human erythrocytes, the transport kinetics of 3-deoxy-3-fluoro-D-glucose were found to be similar to those of glucose, indicating that it can be taken up by cells through facilitated diffusion . However, its phosphorylation rates are significantly lower than those of glucose, which may affect its retention within cells and subsequent metabolic processing.

Antitumor Activity

Preliminary studies have suggested that fluorinated sugars like this compound may exhibit antitumor properties. The mechanism behind this activity is thought to involve the inhibition of glycolysis in cancer cells, leading to reduced energy supply and impaired proliferation . Further investigation into its effects on specific cancer cell lines is warranted to elucidate its potential as a therapeutic agent.

Neuroprotective Properties

Research into the neuroprotective effects of sugar analogs has indicated that compounds like 3-deoxy-3-fluoro-D-glucose can influence neuronal metabolism and protect against oxidative stress . Given the structural similarities between these compounds, it is plausible that this compound may also confer neuroprotective benefits, particularly in models of neurodegenerative diseases.

Case Studies

- Metabolic Tracing in Animal Models : A study utilizing rat models demonstrated that administration of 3-deoxy-3-fluoro-D-glucose allowed for the monitoring of aldose reductase activity via NMR spectroscopy. This method provided insights into the distribution and metabolism of the compound in vivo, highlighting its utility as a metabolic tracer .

- Anticancer Research : In vitro studies on various cancer cell lines treated with fluorinated sugars have shown altered metabolic profiles and reduced viability. These findings suggest that further exploration into this compound's effects on cancer metabolism could yield significant therapeutic insights .

属性

IUPAC Name |

(2S,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHCJIQOFXULDL-BGPJRJDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](C=O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723577 | |

| Record name | 3-Deoxy-3-fluoro-D-allose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99605-33-1 | |

| Record name | 3-Deoxy-3-fluoro-D-allose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。